molecular formula C20H19NO6 B14962825 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14962825
M. Wt: 369.4 g/mol
InChI Key: XCMBISBNNFMGQY-UHFFFAOYSA-N
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Description

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrol-2-one ring substituted with acetyl, dimethoxyphenyl, hydroxyphenyl, and hydroxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. This may involve the use of continuous flow reactors, automated reaction monitoring, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the acetyl group may produce alcohols. Substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage. Its potential anticancer activity may involve inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(4-hydroxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H19NO6/c1-11(22)17-18(12-4-9-15(26-2)16(10-12)27-3)21(20(25)19(17)24)13-5-7-14(23)8-6-13/h4-10,18,23-24H,1-3H3

InChI Key

XCMBISBNNFMGQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)O)O

Origin of Product

United States

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